2-(1-Phenyl-ethylamino)-ethanol
Overview
Description
“2-(1-Phenyl-ethylamino)-ethanol” is a chemical compound that has been mentioned in the context of various scientific research . It is related to the structure of p38 alpha in complex with a pyridinylimidazole inhibitor . Another compound, MePPEP ((3R,5R)-5-(3-methoxy-phenyl)-3-(®-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one), which has a similar structure, has been developed and is a ligand that is highly selective for the cannabinoid type 1 (CB1) receptor .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, plumbagin is synthesized via the acetate and polymalonate pathways . There are numerous unidentified intermediate stages that lead to Plumbago synthesis . Another compound, 1-Phenylethylamine, may be prepared by the reductive amination of acetophenone .Molecular Structure Analysis
The molecular structure of similar compounds such as 1-Phenylethylamine has been described. 1-Phenylethylamine is the organic compound with the formula C6H5CH(NH2)CH3 . This primary amine is a colorless liquid often used in chiral resolutions .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the plumbagin is synthesized via the acetate and polymalonate pathways . There are numerous unidentified intermediate stages that lead to Plumbago synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been described. For instance, 1-Phenylethylamine is a colorless liquid and is relatively basic, forming stable ammonium salts and imines .Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(1-phenylethylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9(11-7-8-12)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIWMXAAPLZOBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927941 | |
Record name | 2-[(1-Phenylethyl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60927941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Phenyl-ethylamino)-ethanol | |
CAS RN |
1331-41-5, 6623-43-4 | |
Record name | Ethanol, ((alpha-methylbenzyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC54968 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54968 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6623-43-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35362 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(1-Phenylethyl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60927941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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